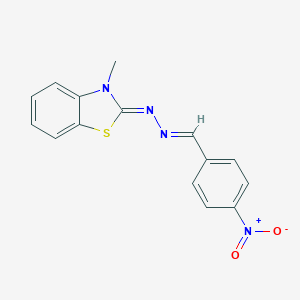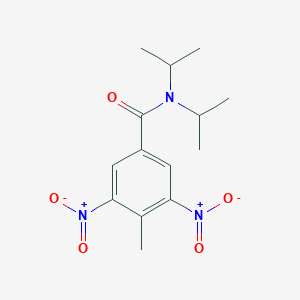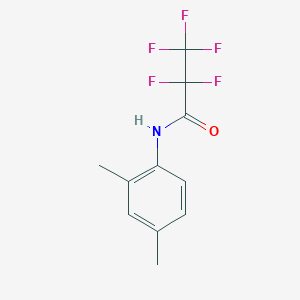![molecular formula C13H10Cl6N4 B411929 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N,N-dimethylaniline](/img/structure/B411929.png)
4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N,N-dimethylaniline is a complex organic compound characterized by the presence of trichloromethyl groups attached to a triazine ring, which is further connected to a phenyl ring substituted with a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N,N-dimethylaniline typically involves the reaction of 4,6-bis(trichloromethyl)-1,3,5-triazine with a phenyl-dimethylamine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution: The trichloromethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions, typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include quaternary ammonium salts and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N,N-dimethylaniline is used as a precursor for the synthesis of other complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a building block for the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile candidate for drug design and discovery.
Industry
In the industrial sector, this compound is used in the production of photoacid generators, which are essential components in the manufacturing of chemically amplified photoresist systems . These systems are crucial for the production of high-resolution microelectronic devices.
Mechanism of Action
The mechanism of action of 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets, leading to the modulation of biochemical pathways. For instance, in the context of photoacid generation, the compound undergoes photolysis to produce strong acids that catalyze the solubility change in photoresist materials . This process is critical for the patterning of microelectronic circuits.
Comparison with Similar Compounds
Similar Compounds
4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-benzoic acid chloride: This compound shares the triazine core but differs in its functional groups, leading to different reactivity and applications.
4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-2-chloro-N,N-bis(2-chloroethyl)aniline:
Uniqueness
What sets 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N,N-dimethylaniline apart is its combination of trichloromethyl groups and a dimethylamine-substituted phenyl ring. This unique structure imparts specific chemical properties, such as enhanced reactivity towards nucleophiles and the ability to form stable quaternary ammonium salts under mild conditions.
Properties
Molecular Formula |
C13H10Cl6N4 |
|---|---|
Molecular Weight |
435g/mol |
IUPAC Name |
4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C13H10Cl6N4/c1-23(2)8-5-3-7(4-6-8)9-20-10(12(14,15)16)22-11(21-9)13(17,18)19/h3-6H,1-2H3 |
InChI Key |
BQDYCEVQZUKVKO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Cyanophenyl 3-chloro-4-[(4-pentylbenzoyl)oxy]benzoate](/img/structure/B411846.png)
![N-{4-[3-(acetylamino)-4-methylbenzyl]-2-methylphenyl}acetamide](/img/structure/B411847.png)
![2-({[1-(1-Adamantyl)ethyl]imino}methyl)phenol](/img/structure/B411849.png)
![N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]benzenesulfonamide](/img/structure/B411852.png)
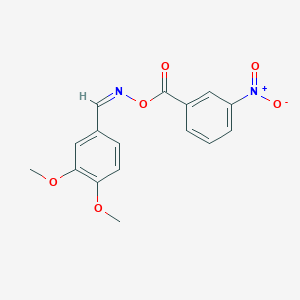
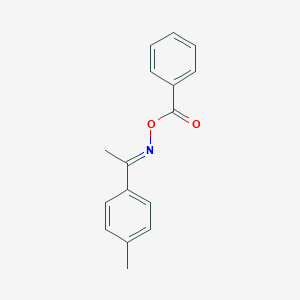
![1-{N-[(anilinocarbonyl)oxy]ethanimidoyl}-4-methylbenzene](/img/structure/B411860.png)
![2-methoxy-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]aniline](/img/structure/B411861.png)
![4-({[(Anilinocarbonyl)oxy]imino}methyl)-1-methoxy-2-nitrobenzene](/img/structure/B411862.png)
![N-[4-(3-{3-nitrophenyl}acryloyl)phenyl]acetamide](/img/structure/B411863.png)
![2-{2-oxo-2-[(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]ethyl}-17-octadecenoic acid](/img/structure/B411866.png)
